Cas no 21269-78-3 ((1-ethylbenzimidazol-2-yl)methanol)

(1-ethylbenzimidazol-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (1-ethyl-1H-benzoimidazol-2-yl)methanol
- (1-Ethyl-1H-benzimidazol-2-yl)methanol
- 1-Ethyl-2-hydroxymethylbenzimidazole
- (1-ETHYL-1H-BENZO[D]IMIDAZOL-2-YL)METHANOL
- (1-Ethyl-1H-benzoimidazol-2-yl)-methanol
- (1-ethylbenzimidazol-2-yl)methan-1-ol
- 1-Aethyl-2-hydroxymethyl-benzimidazol
- 1-Ethyl-2-(hydroxymethyl)-benzi
- 1-Ethyl-2-hydroxymethyl-benzimidazol
- 1h-benzimidazole-2-methanol, 1-ethyl-
- AC1LGPQP
- AC1Q2ZZF
- AG-E-55930
- (1-ethylbenzimidazol-2-yl)methanol
- 21269-78-3
- SCHEMBL2017366
- CS-0073225
- YPMCFIDLEKUBHI-UHFFFAOYSA-N
- D96812
- (1-Ethyl-2-benzimidazolyl)methanol
- F0414-0076
- (1-ethyl-1,3-benzodiazol-2-yl)methanol
- Z57299967
- DB-028774
- SY081910
- STK214105
- AE-907/30533056
- LS-01319
- AKOS000272102
- (1-ethyl-1H-1,3-benzodiazol-2-yl)methanol
- AB00667760-01
- 1-ethyl-2-(hydroxymethyl)benzimidazole
- DTXSID60355407
- MFCD00964668
- EN300-36566
- ALBB-003786
-
- MDL: MFCD00964668
- Inchi: InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-6,13H,2,7H2,1H3
- InChI Key: YPMCFIDLEKUBHI-UHFFFAOYSA-N
- SMILES: CCN1C2=CC=CC=C2N=C1CO
Computed Properties
- Exact Mass: 176.09506
- Monoisotopic Mass: 176.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38Ų
Experimental Properties
- PSA: 38.05
(1-ethylbenzimidazol-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36566-0.05g |
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanol |
21269-78-3 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-36566-5.0g |
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanol |
21269-78-3 | 95.0% | 5.0g |
$231.0 | 2025-03-21 | |
TRC | E917690-100mg |
1-Ethyl-2-hydroxymethylbenzimidazole |
21269-78-3 | 100mg |
$178.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1007037-1G |
(1-ethylbenzimidazol-2-yl)methanol |
21269-78-3 | 97% | 1g |
$120 | 2024-07-21 | |
Life Chemicals | F0414-0076-10g |
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanol |
21269-78-3 | 90% | 10g |
$1495.0 | 2023-09-07 | |
TRC | E917690-1000mg |
1-Ethyl-2-hydroxymethylbenzimidazole |
21269-78-3 | 1g |
$506.00 | 2023-05-18 | ||
Chemenu | CM114955-5g |
(1-ethyl-1H-benzimidazol-2-yl)methanol |
21269-78-3 | 95% | 5g |
$*** | 2023-03-31 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01209-25g |
(1-ethylbenzimidazol-2-yl)methanol |
21269-78-3 | 95% | 25g |
$1500 | 2023-09-07 | |
Chemenu | CM114955-1g |
(1-ethyl-1H-benzimidazol-2-yl)methanol |
21269-78-3 | 95% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM114955-1g |
(1-ethyl-1H-benzimidazol-2-yl)methanol |
21269-78-3 | 95% | 1g |
$274 | 2021-06-09 |
(1-ethylbenzimidazol-2-yl)methanol Related Literature
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
Additional information on (1-ethylbenzimidazol-2-yl)methanol
Comprehensive Overview of (1-ethylbenzimidazol-2-yl)methanol (CAS No. 21269-78-3): Properties, Applications, and Industry Insights
(1-ethylbenzimidazol-2-yl)methanol (CAS No. 21269-78-3) is a specialized organic compound belonging to the benzimidazole derivatives family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure, featuring an ethyl group at the 1-position and a hydroxymethyl group at the 2-position of the benzimidazole core. Its CAS registry number (21269-78-3) serves as a critical identifier for researchers and regulatory bodies worldwide.
In recent years, the demand for benzimidazole-based compounds has surged, driven by their versatility in drug discovery and material science. A 2023 market analysis highlighted a 12% annual growth in applications of functionalized benzimidazoles, with (1-ethylbenzimidazol-2-yl)methanol being particularly valuable for its balanced lipophilicity and hydrogen-bonding capacity. These properties make it an ideal building block for small-molecule therapeutics targeting enzyme inhibition.
The synthesis of CAS 21269-78-3 typically involves N-alkylation of benzimidazole precursors followed by hydroxymethylation, with modern green chemistry approaches achieving yields exceeding 85%. Advanced characterization techniques like NMR spectroscopy and HPLC-MS confirm its high purity (>98%), meeting stringent requirements for pharmaceutical intermediates. Researchers particularly value its crystalline form, which exhibits excellent stability under standard storage conditions.
Current applications of (1-ethylbenzimidazol-2-yl)methanol span multiple domains. In medicinal chemistry, it serves as a key precursor for kinase inhibitor development, with several preclinical candidates incorporating this scaffold showing promise in oncology research. The compound's electron-rich aromatic system enables π-stacking interactions crucial for protein-ligand binding, while its hydroxymethyl moiety provides a handle for further derivatization.
Material scientists have explored CAS 21269-78-3 for developing organic semiconductors, where its planar conjugated structure facilitates charge transport. A 2024 study demonstrated its utility in creating hole-transport materials for perovskite solar cells, achieving power conversion efficiencies comparable to industry standards. This aligns with growing interest in sustainable energy solutions, a trending topic across scientific and industrial communities.
From a regulatory perspective, 21269-78-3 is not classified as hazardous under major chemical inventories. However, proper laboratory safety protocols should be followed during handling, including the use of personal protective equipment (PPE). The compound's environmental fate has been studied through OECD guideline tests, showing favorable biodegradation profiles that meet green chemistry principles.
The commercial availability of (1-ethylbenzimidazol-2-yl)methanol has expanded significantly, with over 15 global suppliers listed in 2024 chemical directories. Pricing trends reflect increasing demand, particularly from contract research organizations (CROs) engaged in fragment-based drug discovery. Analytical data packages now commonly include COA documentation with detailed chromatographic purity reports and residual solvent analyses.
Emerging research directions for CAS 21269-78-3 include exploration in metal-organic frameworks (MOFs) and covalent organic polymers (COPs). Its bidentate coordination capability through the benzimidazole nitrogen and hydroxyl group makes it valuable for constructing porous materials with applications in gas storage and separation. These developments respond to growing searches for advanced functional materials in academic literature.
Quality control standards for 21269-78-3 have evolved to meet ICH guidelines, with emphasis on genotoxic impurity control. Modern quality-by-design (QbD) approaches optimize synthetic routes to minimize process-related impurities. This aligns with pharmaceutical industry's shift toward continuous manufacturing paradigms, a hot topic in process chemistry forums.
For researchers investigating structure-activity relationships (SAR), (1-ethylbenzimidazol-2-yl)methanol offers valuable insights. Its conformational flexibility allows exploration of bioisosteric replacements in lead optimization. Computational chemistry studies utilizing molecular docking and DFT calculations frequently employ this scaffold due to its balanced steric and electronic properties.
Storage and handling recommendations for CAS 21269-78-3 specify protection from moisture and prolonged light exposure. Industry best practices recommend storage in amber glass containers under inert atmosphere for long-term stability. These protocols address common queries from laboratory technicians regarding chemical storage conditions.
The intellectual property landscape surrounding (1-ethylbenzimidazol-2-yl)methanol derivatives has grown increasingly complex, with over 40 patent families identified since 2020. Key applications focus on heterocyclic chemistry innovations and catalytic applications, reflecting broader trends in value-added chemical synthesis. This patent activity correlates with rising searches for specialty chemical patents in commercial databases.
Analytical method development for 21269-78-3 has benefited from advances in UHPLC technology, enabling faster purity assessments. Current pharmacopeial methods emphasize reverse-phase chromatography with UV detection, though LC-MS methods are gaining traction for trace analysis. These technical details respond to frequent queries from quality control specialists in online forums.
Future prospects for (1-ethylbenzimidazol-2-yl)methanol appear promising, particularly in bioconjugation chemistry and prodrug design. Its hydroxymethyl group offers convenient attachment points for PEGylation and other drug delivery modifications. These applications align with trending research in targeted therapeutics and precision medicine approaches.
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